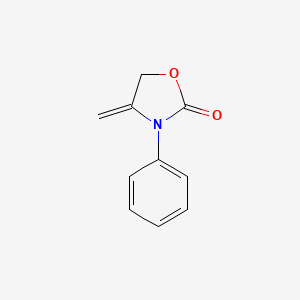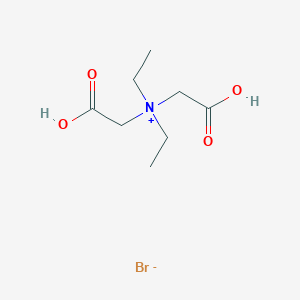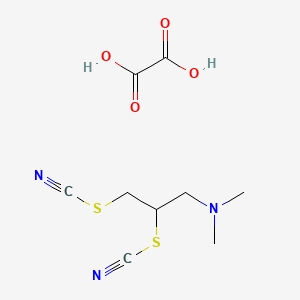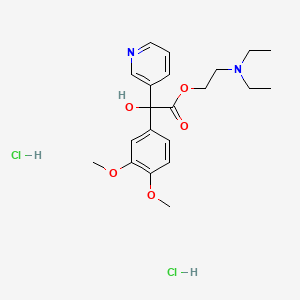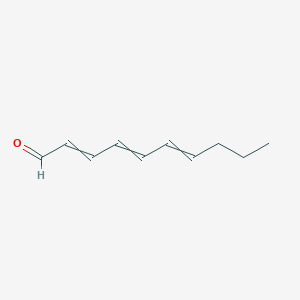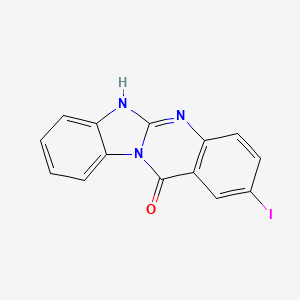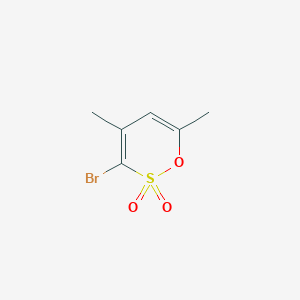
3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione is a heterocyclic compound that contains bromine, sulfur, and oxygen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione typically involves the bromination of 4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products. The use of automated systems and advanced monitoring techniques can further optimize the production process.
化学反応の分析
Types of Reactions
3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the oxathiine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding 4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used. These reactions are usually conducted at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include 4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione derivatives with various substituents replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones of this compound.
Reduction Reactions: The major product is 4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione.
科学的研究の応用
3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its bromine atom can serve as a probe in various biochemical assays.
Medicine: Potential applications include the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents. The compound’s ability to undergo substitution reactions makes it a versatile scaffold for drug design.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and resins, due to its reactive bromine atom and stable oxathiine ring.
作用機序
The mechanism of action of 3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its bromine atom, forming covalent bonds or non-covalent interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The oxathiine ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
4,6-Dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Iodo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione: Contains an iodine atom, which is larger and more reactive than bromine, resulting in different chemical behavior.
Uniqueness
3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione is unique due to its combination of a bromine atom and an oxathiine ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications. The bromine atom allows for selective substitution reactions, while the oxathiine ring provides structural stability and potential for further functionalization.
特性
CAS番号 |
23553-24-4 |
|---|---|
分子式 |
C6H7BrO3S |
分子量 |
239.09 g/mol |
IUPAC名 |
3-bromo-4,6-dimethyloxathiine 2,2-dioxide |
InChI |
InChI=1S/C6H7BrO3S/c1-4-3-5(2)10-11(8,9)6(4)7/h3H,1-2H3 |
InChIキー |
PNBVOTPGQKKJRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S(=O)(=O)O1)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)
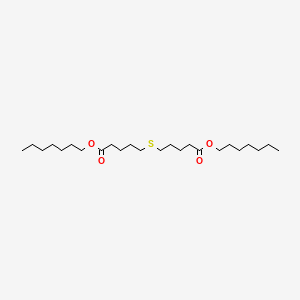
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
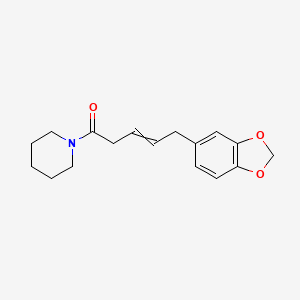
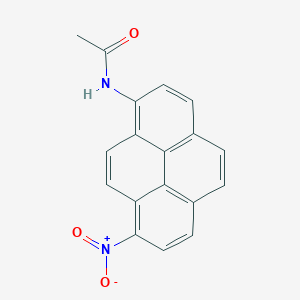
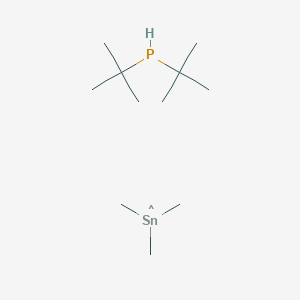
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
